Bilene-a

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

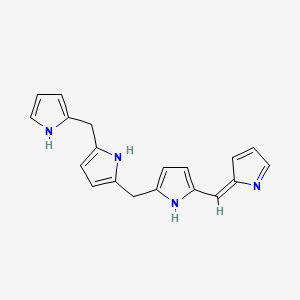

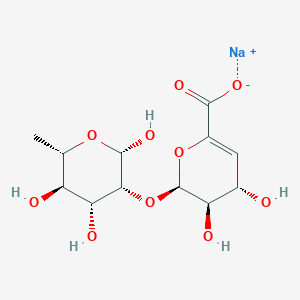

Bilene-a is a bilene.

Aplicaciones Científicas De Investigación

Bile Acid Control of Metabolism and Inflammation

Bile acids are significant signaling molecules that regulate metabolism and inflammation, particularly in conditions like obesity, type 2 diabetes, dyslipidemia, and nonalcoholic fatty liver disease. They function through nuclear receptors like the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5), influencing genes involved in bile acid, lipid, and carbohydrate metabolism, as well as energy expenditure and inflammation (Chávez-Talavera et al., 2017).

Bile Acids in Synthesis Regulation

Bile acids are essential for lipid, nutrient, and vitamin absorption and transportation. They activate various nuclear receptors and cell signaling pathways, thereby regulating lipid, glucose, and energy metabolism. The enterohepatic circulation of bile acids plays a crucial role in whole-body lipid homeostasis (Chiang, 2009).

Nuclear Receptors in Bile Acid Metabolism

Bile acids activate nuclear receptors like FXR, pregnane X receptor, and vitamin D receptor, thereby impacting lipid, glucose, energy, and drug metabolism. This interaction is crucial for managing metabolic homeostasis and protecting against liver injury and related diseases (Li & Chiang, 2013).

Bile Acids in Vision Health

Bile acids, particularly tauroursodeoxycholic acid (TUDCA), a component of bear bile, have shown potential in preventing vision loss and retinal degeneration in mice models. This suggests a potential application in treating visual disorders (Boatright et al., 2006).

Apoptosis Regulation by Bile Acids

Ursodeoxycholic acid (UDCA) and its taurine-conjugated form (TUDCA) exhibit significant cytoprotective properties, including potent inhibition of classic pathways of apoptosis. This characteristic has therapeutic implications for diseases like Alzheimer's, Parkinson's, and Huntington's (Amaral et al., 2009).

FXR in Lipid and Glucose Metabolism

FXR, a nuclear receptor, plays a vital role in controlling multiple metabolic pathways upon activation by bile acids. It regulates bile acid synthesis, conjugation, transport, and various aspects of lipid and glucose metabolism, indicating its potential as a therapeutic target (Claudel et al., 2005).

Bile Acids in Drug Delivery Systems and Therapeutics

Bile acids are explored as drug delivery systems due to their biological surfactant nature and signaling capabilities. They have potential in selective drug targeting, enhancing drug bioavailability, and as cytotoxic and neuroprotective agents (Faustino et al., 2016).

Bile Acid Signaling in Metabolic Disease

Bile acids, as end products of cholesterol catabolism, play a critical role in lipid, glucose, and energy metabolism regulation. Disruptions in their signaling pathways contribute to various metabolic diseases, making them potential therapeutic agents (Li & Chiang, 2014).

Propiedades

Nombre del producto |

Bilene-a |

|---|---|

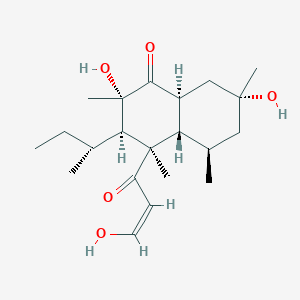

Fórmula molecular |

C19H18N4 |

Peso molecular |

302.4 g/mol |

Nombre IUPAC |

2-[(E)-pyrrol-2-ylidenemethyl]-5-[[5-(1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methyl]-1H-pyrrole |

InChI |

InChI=1S/C19H18N4/c1-3-14(20-9-1)11-16-5-7-18(22-16)13-19-8-6-17(23-19)12-15-4-2-10-21-15/h1-11,21-23H,12-13H2/b14-11+ |

Clave InChI |

KLHZOSKFGKRMLF-SDNWHVSQSA-N |

SMILES isomérico |

C1=C/C(=C\C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=CN4)/N=C1 |

SMILES canónico |

C1=CC(=CC2=CC=C(N2)CC3=CC=C(N3)CC4=CC=CN4)N=C1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-1-[[4-(2-oxo-1-piperidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260560.png)

![sodium;(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260564.png)

![[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1260566.png)

![(4S)-4-[(3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-piperidin-1-ylpentan-1-one](/img/structure/B1260571.png)